molecular formula C17H9F5 B12530732 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene CAS No. 797047-50-8

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene

Cat. No.: B12530732
CAS No.: 797047-50-8
M. Wt: 308.24 g/mol
InChI Key: BRQCBXFHATVSND-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is a high-purity chemical compound intended for research and development applications. Compounds featuring a benzine core with fluorine and trifluoromethyl substituents are of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The specific arrangement of the ethenyl and ethynyl linkages in this molecule suggests potential utility as a key synthetic intermediate or building block in the construction of more complex organic structures. Researchers might explore its use in developing pharmaceutical candidates or advanced materials with tailored properties. The incorporation of fluorine atoms and the trifluoromethyl group can profoundly influence a molecule's reactivity, metabolic stability, and lipophilicity. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

797047-50-8

Molecular Formula

C17H9F5

Molecular Weight

308.24 g/mol

IUPAC Name

5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C17H9F5/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20,21)22/h2-4,6-7,9-10H,1H2

InChI Key

BRQCBXFHATVSND-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Sonogashira Coupling for Ethynyl Group Installation

The ethynyl linkage at position 2 is typically introduced via Sonogashira cross-coupling between a halogenated benzene precursor and 4-(trifluoromethyl)phenylacetylene.

Reaction Conditions:
Component Details
Catalyst PdCl₂(PPh₃)₂ (1–2 mol%)
Co-catalyst CuI (2–5 mol%)
Base Triethylamine (TEA) or diisopropylamine
Solvent Toluene/water (1:1) or THF
Temperature 60–80°C under inert atmosphere
Yield 74–90% for analogous mono-ethynylated products

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide (e.g., 1,3-difluoro-2-iodobenzene) to Pd(0), followed by transmetallation with the terminal alkyne. Reductive elimination forms the C–C bond, yielding the ethynylated intermediate.

Suzuki Coupling for Ethenyl Group Introduction

The ethenyl group at position 5 is introduced via Suzuki-Miyaura coupling using a vinyl boronic acid derivative.

Reaction Conditions:
Component Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–3 mol%)
Base Na₂CO₃ or K₂CO₃
Solvent DME/water (2:1) or toluene/ethanol
Temperature 80–100°C
Yield 60–85% for analogous vinyl-substituted arenes

Substrate Considerations :
A brominated intermediate (e.g., 5-bromo-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene) is required. The bromine at position 5 is selectively replaced under Suzuki conditions without affecting the ethynyl group.

Alternative Methods: Heck Reaction

For substrates with a bromide at position 5, a Heck reaction with ethylene gas offers an alternative route to the ethenyl group.

Reaction Conditions:
Component Details
Catalyst Pd(OAc)₂ with PPh₃ (2–4 mol%)
Base Et₃N or K₂CO₃
Solvent DMF or NMP
Temperature 90–120°C under ethylene atmosphere
Yield 50–70% for similar systems

Limitations : Ethylene handling and competing side reactions (e.g., over-insertion) necessitate precise control.

Fluorination Strategies

Direct Fluorination of Aromatic Precursors

The 1,3-difluoro substitution is often introduced early via Balz-Schiemann reaction or nucleophilic aromatic substitution (NAS) .

Example Protocol:
  • Diazotization : Treat 1,3-diaminobenzene with NaNO₂/HCl at 0–5°C.
  • Fluoride Displacement : Decompose the diazonium salt with HBF₄ or KF.
  • Yield : 60–75% for 1,3-difluorobenzene derivatives.

Directed Ortho-Metalation (DoM)

Optimization and Challenges

Regioselectivity in Cross-Coupling

The electron-withdrawing nature of fluorine directs coupling reactions to specific positions. For example:

  • Sonogashira : Iodine at position 2 reacts preferentially over bromine at position 5 due to higher electrophilicity.
  • Suzuki : Steric hindrance from the ethynyl group minimizes side reactions at position 2.

Stability of Intermediates

  • The ethynyl group is sensitive to oxidation; reactions require inert atmospheres.
  • Vinyl boronic acids are prone to protodeboronation, necessitating fresh reagents.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution Reactions: Products with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Epoxides or alcohols.

    Reduction Reactions: Alkenes or alkanes.

Scientific Research Applications

Materials Science

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can be utilized in the development of advanced materials due to its fluorinated structure. The presence of fluorine enhances properties such as thermal stability, chemical resistance, and electrical conductivity.

Potential Applications :

  • Fluorinated Polymers : Used in the synthesis of high-performance polymers with improved durability.
  • Coatings : Development of coatings that resist corrosion and wear.

Medicinal Chemistry

While specific biological activity data for this compound is limited, related fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. Research indicates that compounds with similar structures may possess significant pharmaceutical properties.

Potential Pharmacological Activities :

  • Anticancer Agents : Studies on structurally similar compounds suggest potential efficacy in targeting cancer cells.
  • Antimicrobial Properties : Fluorinated compounds are known for their ability to disrupt microbial membranes.

Chemical Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yield and purity. This compound serves as an intermediate in the synthesis of other complex organic molecules.

Case Study 1: Fluorinated Compounds in Cancer Research

Research has demonstrated that fluorinated compounds exhibit enhanced biological activity against cancer cells. For instance, a study on a related compound showed that it inhibited tumor growth in vitro through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Development of Fluorinated Polymers

A recent project focused on synthesizing new fluorinated polymers using derivatives of this compound. These polymers exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene depends on its specific application. In materials science, its electronic properties are influenced by the presence of fluorine atoms and the ethynyl group, which can affect conductivity and reactivity. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Key Properties
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene (Target) - 1,3-Difluoro
- 5-Ethenyl
- 2-[4-(CF₃)phenyl]ethynyl
High electron deficiency; enhanced thermal stability due to CF₃ and fluorine substituents.
5-({4-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)-1,3-difluoro-2-(trifluoromethoxy)benzene () - 1,3-Difluoro
- 2-(CF₃O)
- 4-Chlorophenyl ethynyl
Lower lipophilicity (vs. CF₃); reduced electron-withdrawing effect of Cl vs. CF₃ .
2-Iodo-5-methoxy-1-((4-methoxyphenyl)ethynyl)-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene () - 5-Methoxy
- 2-Iodo
- Dual ethynyl groups
Electron-donating methoxy groups counterbalance CF₃; iodine enables further functionalization .

Key Observations:

  • The target compound exhibits stronger electron-withdrawing effects than the chlorophenyl analog () due to the -CF₃ group, which enhances stability in oxidative environments .
  • Methoxy-substituted analogs () demonstrate reduced reactivity in cross-coupling due to electron donation, whereas the target’s fluorine substituents favor electrophilic aromatic substitution .

Spectroscopic and Analytical Data

Table 3: NMR and IR Spectral Comparisons

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) IR (cm⁻¹)
Target (hypothetical) ~7.4–7.6 (aromatic H), 6.8–7.0 (ethenyl H) 120–125 (ethynyl C), 150–155 (CF₃-C) ~2200 (C≡C), 1130 (C-F)
7.42 (Ar-H), 6.83 (Ar-H) 153.3 (C-O), 131.9 (C-Cl) Not reported
Not reported Not reported 2203 (C≡C), 1139 (C-F)

Insights:

  • The target’s ethynyl group would show a characteristic IR stretch near 2200 cm⁻¹, consistent with .
  • $ ^{13}C $ NMR signals for CF₃-bearing carbons (150–155 ppm) align with trends in fluorinated aromatics .

Biological Activity

The compound's high fluorine content enhances its chemical stability and reactivity. Fluorinated compounds are often associated with increased metabolic stability and bioactivity. The presence of multiple fluorine atoms can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological systems.

Potential Biological Activities

While direct studies on the biological activity of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene are scarce, insights can be drawn from related compounds. Similar structures have demonstrated various biological activities, including:

  • Anticancer Activity : Some fluorinated compounds have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Fluorinated analogs often exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
  • Enzyme Inhibition : The introduction of trifluoromethyl groups has been linked to increased potency in inhibiting specific enzymes, such as reverse transcriptase and serotonin uptake.

Structure-Activity Relationship (SAR)

Research indicates that the inclusion of trifluoromethyl groups in aromatic compounds can significantly enhance their biological activity. For instance, studies have shown that compounds with para-trifluoromethyl substitutions exhibit increased potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Comparison of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

Compound NameMolecular FormulaKey Features
1,3-Dichloro-5-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}benzeneC15H9Cl2F3Contains chlorine; different reactivity patterns
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzeneC15H9Cl2F3Isomeric form; distinct biological activity potential
5-Ethoxy-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzeneC17H10F5OEthoxy group alters solubility and reactivity

These comparisons highlight the unique combination of fluorine substituents and ethynyl groups in this compound, which may confer distinct electronic properties and biological activities compared to other similar compounds.

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